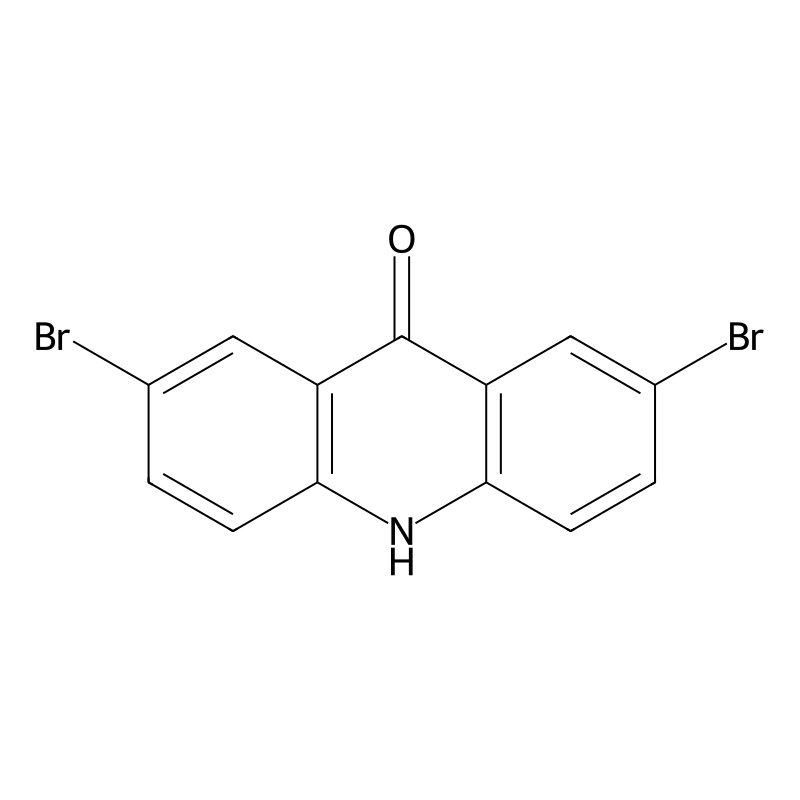

2,7-dibromo-10H-acridin-9-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,7-dibromo-10H-acridin-9-one (also known as 2,7-dibromoacridone) is a halogenated heterocyclic compound widely utilized as a structural precursor in materials science. Its acridone core provides inherent thermal stability and favorable electronic properties, while the two bromine atoms at the 2 and 7 positions serve as highly reactive sites for functionalization. This specific substitution pattern makes it a critical intermediate for synthesizing complex molecules such as host materials, thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs), and specialized photocatalysts.

References

- [2] Gualandi, A., et al. Acridones as Powerful Tools in Visible-Light-Mediated Photoredox Catalysis. ACS Catalysis, 2018.

- [3] Lv, Y., et al. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. J. Mater. Chem. C, 2020, 8, 11736-11743.

Substituting 2,7-dibromo-10H-acridin-9-one with seemingly similar compounds like the unsubstituted acridone core or the 2,7-dichloro analog is often unviable for process-sensitive applications. The choice of bromine over chlorine is critical for synthetic utility, as the carbon-bromine bond offers a superior balance of reactivity and stability for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling higher yields and milder reaction conditions. Furthermore, the specific 2,7-substitution pattern, as opposed to other isomers, is essential for achieving the desired electronic properties, such as HOMO/LUMO energy levels and small singlet-triplet energy gaps, which are fundamental to the performance of advanced materials like TADF emitters. Using an incorrect isomer or the unsubstituted core would lead to materials with entirely different photophysical characteristics and thermal stabilities, compromising final device performance.

Precursor Suitability: Enabling High-Yield Synthesis of Advanced Emitters

The 2,7-dibromoacridone scaffold is a preferred precursor for constructing high-performance Thermally Activated Delayed Fluorescence (TADF) materials. In the synthesis of 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), a high-efficiency yellow TADF emitter, 2,7-dibromo-10-phenylacridin-9(10H)-one was used as the key intermediate. The subsequent Buchwald-Hartwig amination with phenoxazine proceeded to a high isolated yield of 85%. This demonstrates the compound's excellent reactivity and suitability for building complex, sterically hindered molecules required for advanced OLEDs. The use of a dichloro-analog would typically require harsher conditions and result in lower yields, making the dibromo- form a more process-efficient choice.

| Evidence Dimension | Synthetic Yield in Buchwald-Hartwig Amination |

| Target Compound Data | 85% isolated yield for the synthesis of 3,6-DPXZ-AD from a 2,7-dibromoacridone derivative. |

| Comparator Or Baseline | General synthetic knowledge indicates C-Cl bonds are less reactive than C-Br bonds in Buchwald-Hartwig aminations, often leading to lower yields or requiring more forcing conditions. |

| Quantified Difference | N/A (Cross-study inference) |

| Conditions | Synthesis of a complex TADF emitter via Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos ligand. |

For synthesizing complex organic electronic materials, starting with a precursor that ensures high-yield coupling reactions is critical for reducing purification costs and improving overall process efficiency.

Thermal Stability: Superior Performance for Vacuum-Deposited Device Fabrication

Derivatives of 2,7-dibromoacridone exhibit excellent thermal stability, a critical parameter for materials intended for use in vacuum-deposited OLEDs. For instance, donor-acceptor molecules synthesized from acridone building blocks show high decomposition temperatures (Td), often ranging from 290 °C to 418 °C. This high thermal stability ensures that the material does not degrade during the thermal evaporation process used in OLED manufacturing, a common failure point for less robust organic materials. In contrast, many organic fluorophores without the rigid, fused-ring acridone core exhibit significantly lower decomposition temperatures, making them unsuitable for reliable device fabrication.

| Evidence Dimension | Decomposition Temperature (Td) by TGA |

| Target Compound Data | Derivatives exhibit Td in the range of 290 °C to 418 °C. |

| Comparator Or Baseline | Many standard organic molecules and less rigid heterocyclic systems often have Td < 250 °C. |

| Quantified Difference | Potentially >100 °C improvement over less stable organic precursors. |

| Conditions | Thermogravimetric Analysis (TGA) under an inert atmosphere. |

High thermal stability is a non-negotiable requirement for materials used in vacuum thermal evaporation, ensuring manufacturability and the long-term operational stability of electronic devices.

Electrochemical Tuning: Foundation for High-Efficiency TADF Emitters

The acridone core, functionalized at the 2,7-positions, is fundamental to creating TADF emitters with exceptionally high performance. A device using a 2,7-substituted acridone-based emitter (3,6-DPXZ-AD) achieved a maximum external quantum efficiency (EQE) of 30.6% and a power efficiency of 109.9 lm W⁻¹. This performance is a direct result of the molecule's electronic structure, which originates from the acridone acceptor core and allows for a high rate of reverse intersystem crossing (kRISC) of 1.1 × 10⁶ s⁻¹. Substituting the dibromoacridone precursor with a different core, such as thioxanthone or a simple carbazole, would fundamentally alter the acceptor strength and molecular rigidity, failing to produce the specific electronic conditions required for such efficient TADF.

| Evidence Dimension | Maximum External Quantum Efficiency (EQE) in an OLED |

| Target Compound Data | 30.6% (for a derivative of 2,7-dibromoacridone) |

| Comparator Or Baseline | Reference host material CBP-based device showed an EQE of 18.16% in a different study. High-end fluorescent OLEDs typically cap out around 5-10% without specialized mechanisms like TADF. |

| Quantified Difference | Achieves >1.6x the EQE of a standard high-performance host material in a comparable phosphorescent system. |

| Conditions | Doped yellow OLED device architecture. |

This compound is a precursor to materials that achieve near-100% internal quantum efficiency, a critical factor for developing low-power, high-brightness displays and lighting.

Precursor for Third-Generation TADF Emitters in High-Efficiency OLEDs

Leveraging its defined reactive sites and inherent thermal stability, this compound is an ideal starting material for multi-step synthesis of advanced TADF emitters. Its use enables the creation of molecules with high photoluminescence quantum yields and fast reverse intersystem crossing rates, leading directly to OLED devices with state-of-the-art external quantum efficiencies exceeding 30%.

Core Scaffold for Thermally Stable Host Materials

The high decomposition temperature of the acridone core makes this compound a superior building block for host materials in phosphorescent and TADF OLEDs. Materials derived from this scaffold can withstand the high temperatures of vacuum deposition processes, ensuring reproducible fabrication of robust and long-lasting electronic devices.

Intermediate for Visible-Light Organic Photocatalysts

The electron-accepting acridone core, combined with the ability to attach electron-donating groups at the 2,7-positions via cross-coupling, allows for the synthesis of potent organic photocatalysts. These metal-free catalysts can be designed to absorb visible light and are used to mediate a variety of chemical transformations, such as atom transfer radical polymerization (ATRP).

References

- [1] Lv, Y., et al. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. J. Mater. Chem. C, 2020, 8, 11736-11743.

- [2] Le, H. T., et al. Synthesis, Thermal, Optical and Electrochemical Properties of Acridone and Thioxanthone Based Push-Pull Molecules. ChemistrySelect, 2020, 5(45), 14299-14307.

- [3] La-Gatta, S., et al. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. Molecules, 2021, 26(20), 6140.